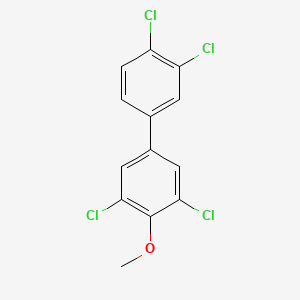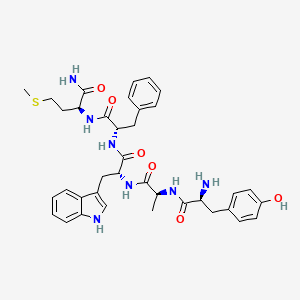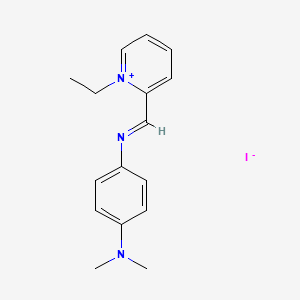
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium ring substituted with a dimethylamino group and an imino group, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-ethylpyridinium iodide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Amino-substituted pyridinium compounds.
Substitution: Pyridinium salts with different halide ions.
Aplicaciones Científicas De Investigación
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use as an anti-cancer agent and as a component in drug delivery systems.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their activity and leading to cell death. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium chloride: A widely used antimicrobial agent.
4-(4-Dimethylaminophenyl)pyridine derivatives: Known for their antimicrobial and antifungal activities.
Uniqueness
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridinium ring with a dimethylamino and imino group makes it a versatile compound for various applications .
Propiedades
Número CAS |
76031-42-0 |
|---|---|
Fórmula molecular |
C16H20IN3 |
Peso molecular |
381.25 g/mol |
Nombre IUPAC |
4-[(1-ethylpyridin-1-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C16H20N3.HI/c1-4-19-12-6-5-7-16(19)13-17-14-8-10-15(11-9-14)18(2)3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
HJAAFHPIJQKRIK-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=CC=CC=C1C=NC2=CC=C(C=C2)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


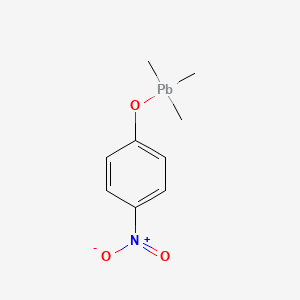


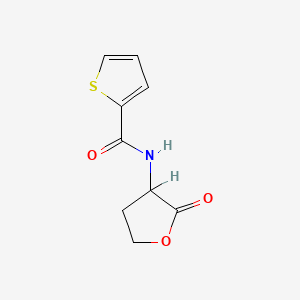

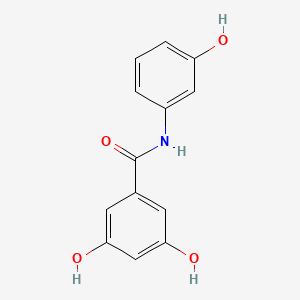
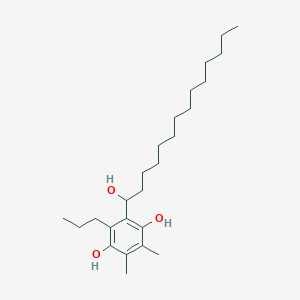
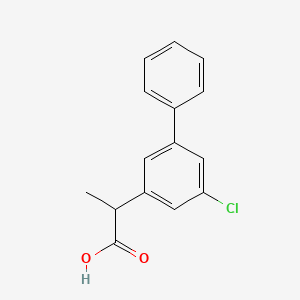
![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)

